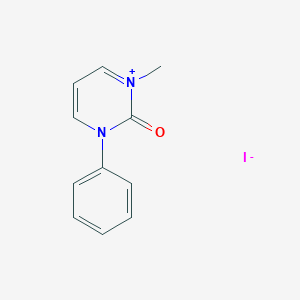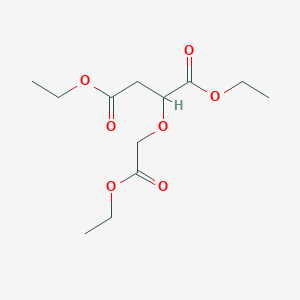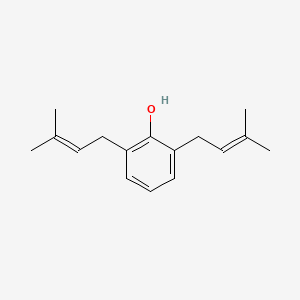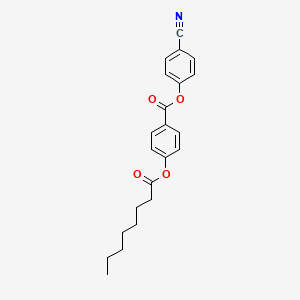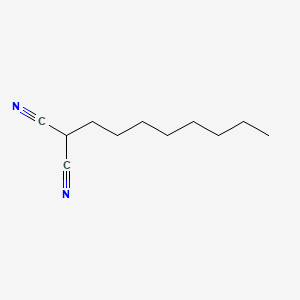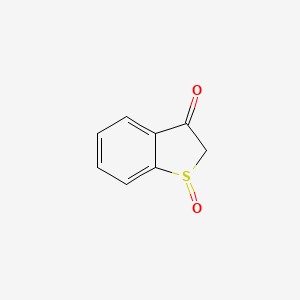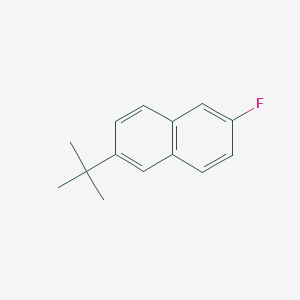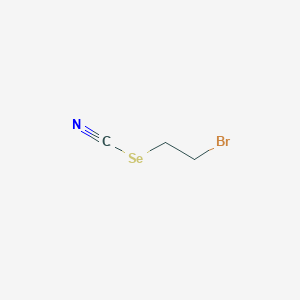
2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxins. This compound is characterized by a benzodioxin ring structure with a tert-butoxy and a methyl group attached. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxin derivative with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction parameters such as temperature, pressure, and reactant flow rates .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxin derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context of its use and the biological systems being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one include:
- 4H-1-Benzopyran-4-one, 2-methyl-
- tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
Uniqueness
What sets this compound apart from similar compounds is its specific tert-butoxy and methyl substitutions on the benzodioxin ring. These substitutions confer unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
52602-20-7 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-methyl-2-[(2-methylpropan-2-yl)oxy]-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C13H16O4/c1-12(2,3)17-13(4)15-10-8-6-5-7-9(10)11(14)16-13/h5-8H,1-4H3 |
InChI-Schlüssel |
LPDQTOJRAVBBEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


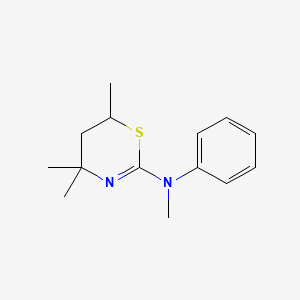
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
![2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid](/img/structure/B14642601.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)

![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
